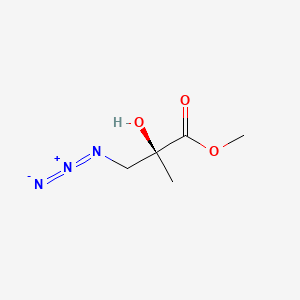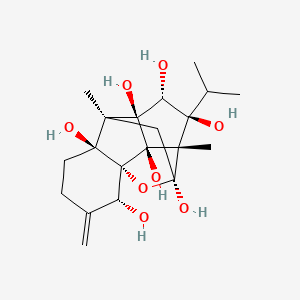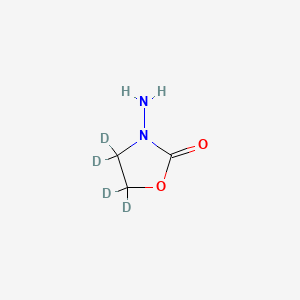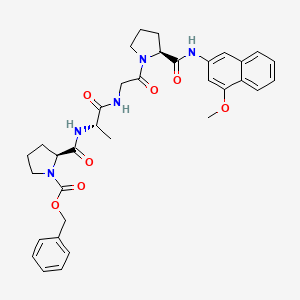
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen (also known as OBSMTA) is a structural analog of acetaminophen, a widely used analgesic and antipyretic drug. It is an important research tool in biochemistry and pharmacology, as it is used to study the structure-activity relationships of acetaminophen and its derivatives. OBSMTA has been used in a variety of scientific studies, ranging from drug development to biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
OBSMTA has been used in a variety of scientific studies. It has been used to study the structure-activity relationships of acetaminophen and its derivatives, and has been used to develop new drugs. It has also been used to study the biochemical and physiological effects of acetaminophen and its derivatives. Additionally, OBSMTA has been used in drug metabolism studies and in studies of drug transport mechanisms.
Wirkmechanismus
OBSMTA is an analgesic and antipyretic drug, meaning that it works by blocking the production of prostaglandins in the body. Prostaglandins are molecules that are involved in the body’s inflammatory response, and blocking their production reduces inflammation and pain. OBSMTA also has an effect on the body’s temperature regulation system, which helps to reduce fever.
Biochemical and Physiological Effects
OBSMTA has been found to have a variety of biochemical and physiological effects. It has been found to be an effective analgesic and antipyretic, and it has been found to have anti-inflammatory and antinociceptive effects. Additionally, OBSMTA has been found to have antioxidant and anticoagulant effects, and it has been found to have an effect on the body’s immune system.
Vorteile Und Einschränkungen Für Laborexperimente
OBSMTA has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has a wide range of applications, making it a versatile research tool. It also has a low toxicity, making it safe to use in lab experiments. One of the main limitations of OBSMTA is that its effects are relatively short-lived, meaning that it must be taken frequently to maintain its effects.
Zukünftige Richtungen
There are a variety of potential future directions for OBSMTA research. One potential direction is to further explore the structure-activity relationships of OBSMTA and its derivatives. Additionally, further research could be done to explore the biochemical and physiological effects of OBSMTA and its derivatives. Additionally, further research could be done to explore the potential use of OBSMTA in drug development and drug delivery. Finally, further research could be done to explore the potential use of OBSMTA in clinical trials.
Synthesemethoden
OBSMTA is synthesized using a two-step process. In the first step, the methyl ester of 3-thioacetaminophen is prepared by reacting acetaminophen with methylthiocyanate in the presence of sodium hydroxide. The second step involves the benzylation of the methyl ester of 3-thioacetaminophen with benzyl bromide in the presence of potassium carbonate. The resulting product is OBSMTA.
Eigenschaften
IUPAC Name |
N-[4-phenylmethoxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXSZZVZHGEQNZ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=C(C=CC(=C1)NC(=O)C)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














